molecular formula C12H14O3 B153408 Tert-butyl 4-formylbenzoate CAS No. 65874-27-3

Tert-butyl 4-formylbenzoate

Cat. No. B153408
CAS RN: 65874-27-3
M. Wt: 206.24 g/mol
InChI Key: DUNFNBQQWYQKFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylbenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. It is an intermediate that can be used in various chemical reactions and has significance in the synthesis of other compounds, including those with potential anticancer properties .

Synthesis Analysis

The synthesis of tert-butyl 4-formylbenzoate-related compounds has been explored in several studies. For instance, tert-butyl peroxybenzoate (TBPB) has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines through a cascade radical addition/cyclization reaction . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which shares structural similarities with tert-butyl 4-formylbenzoate, has been achieved in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-formylbenzoate itself is not directly discussed in the provided papers. However, the molecular structures of related compounds, such as 4-tert-butylpyrazoles, have been determined using X-ray, NMR, and calorimetric studies to understand the buttressing effect of a 4-tert-butyl substituent .

Chemical Reactions Analysis

Tert-butyl aroylperbenzoates have been studied extensively for their reactivity under laser flash photolysis (LFP). These studies have allowed the observation of singlet and triplet states and the kinetics of aroylphenyl radicals, which are relevant to understanding the reactivity of tert-butyl 4-formylbenzoate . The radicals formed from these compounds have been shown to have solvent-dependent lifetimes and react with various quenchers, indicating a range of possible chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-formylbenzoate are not directly reported in the provided papers. However, the physicochemical properties of related compounds, such as 4-tert-butylbenzoic acid hydrazides, have been studied, including solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability . These properties are important for applications in extraction technology and may provide insights into the behavior of tert-butyl 4-formylbenzoate in various environments.

Scientific Research Applications

Catalytic Applications

Tert-butyl perbenzoate has been utilized as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important in organic synthesis. This application involves mild conditions, such as room temperature, and has been enhanced by including Cu(OAc)2 as a cocatalyst, demonstrating its effectiveness in organic transformations (Liu & Hii, 2011).

Development of Synthesis Methods

A novel method for the direct amidation of azoles with formamides using tert-butyl perbenzoate as an oxidant under metal- and base-free conditions has been developed. This process has shown good yields and highlights the role of tert-butyl perbenzoate in facilitating new synthetic routes (He, Li, Li, & Wang, 2011).

Photolysis Studies

Laser flash photolysis studies of tert-butyl aroylperbenzoates have provided insights into the kinetics of their singlet and triplet states, as well as the aroylphenyl radicals. These studies are significant in understanding the behavior of such compounds under light exposure, contributing to the broader understanding of photochemical processes (B. S. & Neckers, 2004).

Self-Assembly and Molecular Arrays

Research has shown that 4-tert-butylbenzoic acid can interact with aliphatic diamines to yield layered molecular arrays through self-assembly. This property is crucial for designing new molecular materials with potential applications in nanotechnology and materials science (Armstrong et al., 2002).

Synthesis of Anticancer Compounds

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been synthesized from tert-butyl 4-formylbenzoate. This highlights its role in the development of potential therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Safety and Decomposition Studies

Studies on the thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB) using differential scanning calorimetry (DSC) have been conducted to assess its safety in industrial applications. Understanding the decomposition behavior is essential for preventing accidents in petrochemical industries (Cheng, Tseng, Lin, Gupta, & Shu, 2008).

Safety And Hazards

Tert-butyl 4-formylbenzoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNFNBQQWYQKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372845
Record name tert-butyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formylbenzoate

CAS RN

65874-27-3
Record name tert-butyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting 4-formylbenzoic acid t-butyl ester was prepared from 4-formylbenzoic acid chloride by esterification with t-butanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Kotake, A Iijima, K Yoshimatsu, N Tamai… - Journal of medicinal …, 1994 - ACS Publications
… To this solution, after being cooled in an ice bath, was added dropwise tert-butyl 4-formylbenzoate (18,30.9 g, 0.15 mol) in THF (300 mL) over 30 min. Stirring was continued for an …
Number of citations: 30 pubs.acs.org
T Miwa, T Hitaka, H Akimoto - The Journal of Organic Chemistry, 1993 - ACS Publications
… A solution of tert-butyl 4-formylbenzoate (9,14.2 g, 68.8 mmol) and methyl (triphenylphosphoranylidene)acetate (23.0 g, 68.8 mmol) in 200 mL of toluene was heated toreflux for 1 h. …
Number of citations: 42 pubs.acs.org
IS Kovalev, GV Zyryanov, S Santra, A Majee… - Molecules, 2022 - mdpi.com
… The first synthetic approach toward PMX was reported starting with tert-butyl-4-formylbenzoate 54. This aliphatic precursor was heterocyclized to the PMX diethyl ester 60 in a few steps, …
Number of citations: 12 www.mdpi.com
Y Qiao, T Si, MH Yang, RA Altman - The Journal of Organic …, 2014 - ACS Publications
The ability to convert simple and common substrates into fluoroalkyl derivatives under mild conditions remains an important goal for medicinal and agricultural chemists. One …
Number of citations: 77 pubs.acs.org
K Aso, Y Imai, K Yukishige, K Ootsu… - Chemical and …, 2001 - jstage.jst.go.jp
… Wittig reaction of tert-butyl 4-formylbenzoate 14 with methyl (triphenylphosphoranyliden)acetate gave the cinnamate 15. Treatment of the a,b-unsaturated ester 15 with lithium …
Number of citations: 17 www.jstage.jst.go.jp
J Vahter, K Viht, A Uri, G babu Manoharan… - Bioorganic & medicinal …, 2018 - Elsevier
… After 15 min, tert-butyl 4-formylbenzoate (1 eq, 412 mg, 2 mmol) in THF (2 mL) was added dropwise over a period of 10 min. Ice bath was removed and the orange mixture was stirred …
Number of citations: 16 www.sciencedirect.com
RD James, LS Alqahtani, J Mallows, HV Flint… - Sustainable Energy & …, 2023 - pubs.rsc.org
… To prepare SF5-2, piperidine and acetic acid were used to catalyse a room-temperature Knoevenagel condensation with tert-butyl 4-formylbenzoate over 4 hours. This unconventional …
Number of citations: 1 pubs.rsc.org
L Heyder, PMM Hochban, C Taylor, F Chevillard… - European Journal of …, 2023 - Elsevier
… Knoevenagel condensation of 51 with tert-butyl 4-formylbenzoate or methyl 4-… of 6-bromoindolin-2-one 56 with tert-butyl-4-formylbenzoate gave 57, which was subsequently methylated. …
Number of citations: 1 www.sciencedirect.com
AB Nepomnyashchii, AJ Pistner, AJ Bard… - The Journal of …, 2013 - ACS Publications
A set polyethylene glycol (PEG)-appended BODIPY architectures (BOPEG1–BOPEG3) have been prepared and studied in CH 2 Cl 2 , H 2 O:CH 3 CN (1:1) and aqueous solutions. …
Number of citations: 63 pubs.acs.org
J Vahter, K Viht, A Uri, G babu Manoharan - 2018 - academia.edu
… After 15 min, tert-butyl 4-formylbenzoate (1 eq, 412 mg, 2 mmol) in THF (2 mL) was added dropwise over a period of 10 min. Ice bath was removed and the orange mixture was stirred …
Number of citations: 0 www.academia.edu

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